N,N'-di(1-methyl-2-carbethoxyvinyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine is an organic compound with the molecular formula C14H24N2O4. It is a diethyl ester derivative of ethylenediamine and is characterized by the presence of two ethoxycarbonyl groups attached to the nitrogen atoms of the ethylenediamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine typically involves the reaction of ethylenediamine with ethyl acrylate under controlled conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic nitrogen atoms of ethylenediamine attack the electrophilic carbon-carbon double bond of ethyl acrylate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds .
Scientific Research Applications
N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development or as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ethoxycarbonyl groups may participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s biological or chemical activity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[1-(methoxycarbonyl)prop-1-en-2-yl]ethylenediamine: Similar structure but with methoxycarbonyl groups instead of ethoxycarbonyl groups.
N,N’-Bis[1-(acetoxycarbonyl)prop-1-en-2-yl]ethylenediamine: Contains acetoxycarbonyl groups instead of ethoxycarbonyl groups.
Uniqueness
N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine is unique due to its specific ethoxycarbonyl functional groups, which may impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
1695-79-0 |
---|---|
Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
ethyl 3-[2-[(4-ethoxy-4-oxobut-2-en-2-yl)amino]ethylamino]but-2-enoate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-13(17)9-11(3)15-7-8-16-12(4)10-14(18)20-6-2/h9-10,15-16H,5-8H2,1-4H3 |
InChI Key |
HMXUQEJOCJENHF-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/NCCN/C(=C/C(=O)OCC)/C)\C |
Canonical SMILES |
CCOC(=O)C=C(C)NCCNC(=CC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.